Cas no 58579-57-0 ((4-Methyl-2-nitrophenyl)methanamine)

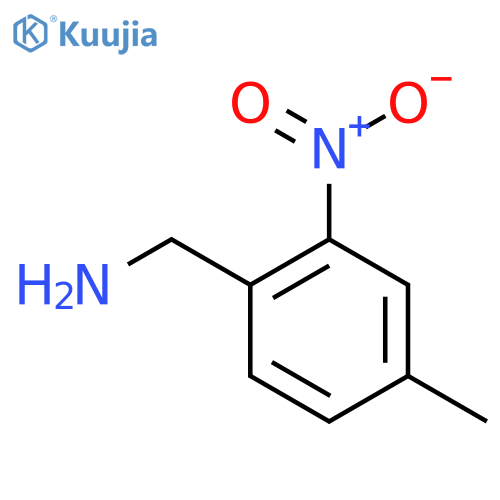

58579-57-0 structure

商品名:(4-Methyl-2-nitrophenyl)methanamine

CAS番号:58579-57-0

MF:C8H10N2O2

メガワット:166.177201747894

CID:5008931

(4-Methyl-2-nitrophenyl)methanamine 化学的及び物理的性質

名前と識別子

-

- (4-METHYL-2-NITROPHENYL)METHANAMINE

- 4-Methyl-2-nitrobenzylamine

- (4-Methyl-2-nitrophenyl)methanamine

-

- インチ: 1S/C8H10N2O2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,5,9H2,1H3

- InChIKey: DKBLEPIIRAPCSW-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C=C(C)C=CC=1CN)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 167

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 71.8

(4-Methyl-2-nitrophenyl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010004223-500mg |

4-Methyl-2-nitrobenzylamine |

58579-57-0 | 97% | 500mg |

$839.45 | 2023-09-01 | |

| Alichem | A010004223-1g |

4-Methyl-2-nitrobenzylamine |

58579-57-0 | 97% | 1g |

$1519.80 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738605-1g |

(4-Methyl-2-nitrophenyl)methanamine |

58579-57-0 | 98% | 1g |

¥3493.00 | 2024-05-07 | |

| Alichem | A010004223-250mg |

4-Methyl-2-nitrobenzylamine |

58579-57-0 | 97% | 250mg |

$499.20 | 2023-09-01 |

(4-Methyl-2-nitrophenyl)methanamine 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

58579-57-0 ((4-Methyl-2-nitrophenyl)methanamine) 関連製品

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬